(3-benzylphenyl)boronic Acid
Overview
Description
“(3-benzylphenyl)boronic Acid” is a boronic acid derivative . Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions .
Scientific Research Applications
Synthesis and Chemical Reactions
- Suzuki Reactions: Boronic acids, including derivatives like (3-benzylphenyl)boronic acid, are key in Suzuki reactions for synthesizing biphenyls and other complex organic structures (Tyrrell & Brookes, 2003).
- Photoinduced Borylation: Novel, metal-free methods for the borylation of haloarenes to boronic acids, offering an efficient route for synthesizing boronic acid derivatives (Mfuh et al., 2017).
Biomedical and Pharmacological Applications
- Drug Delivery: Boronic acids are utilized in creating polymeric carriers for boronic acid-containing drugs, enhancing pharmacokinetics and targeting drug release (Kim, Suzuki, & Nagasaki, 2020).
- Optical Modulation and Sensing: Phenyl boronic acids, structurally related to this compound, are used in saccharide recognition and optical modulation using carbon nanotubes (Mu et al., 2012).
- Catalysis: Boronic acids serve as catalysts in enantioselective reactions, critical in the synthesis of complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Material Science and Analytical Chemistry
- Nanosensor Development: Boronic acid-functionalized nanoparticles are employed in creating sensors for detecting carbohydrates and other compounds (Cannizzo, Amigoni-Gerbier, & Larpent, 2005).
- Glycoprotein Enrichment: Boronic acid-modified magnetic nanoparticles are synthesized for efficient glycoprotein enrichment, a critical process in biomedical research (Zhang, He, Chen, & Zhang, 2014).
Environmental and Bioanalytical Applications
- Bacteria Detection: Boronic acids, such as 3-aminophenylboronic acid, are used in sensors for detecting bacteria, leveraging their affinity binding to diol groups on bacterial cell walls (Wannapob et al., 2010).
Safety and Hazards
Future Directions
Boronic acids, including “(3-benzylphenyl)boronic Acid”, have been increasingly utilized in diverse areas of research. They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acid research lies in further exploring these applications and developing new chemistries using boron .
Mechanism of Action
Target of Action
The primary target of (3-benzylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be significantly influenced by the pH of the environment.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of this compound is considerably accelerated at physiological pH . Therefore, the compound’s action may be significantly influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
(3-benzylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other Lewis bases. This property makes it a valuable tool in the development of sensors and therapeutic agents. The compound interacts with enzymes, proteins, and other biomolecules through its boron atom, which can form stable complexes with hydroxyl groups on these molecules. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key proteins involved in these pathways. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets and changes in gene expression. Additionally, this compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction is primarily mediated by the boron atom, which can coordinate with hydroxyl groups on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can affect its long-term efficacy and impact on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, this compound can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s activity plateaus or decreases at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can inhibit glycolytic enzymes, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can modulate the activity of resident enzymes and proteins .
Properties
IUPAC Name |
(3-benzylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYAVJRRZKXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445374 | |
Record name | (3-benzylphenyl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173394-24-6 | |
Record name | (3-benzylphenyl)boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.